molecular formula C13H17Cl2N3O2 B11805587 Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate dihydrochloride

Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate dihydrochloride

Cat. No.: B11805587
M. Wt: 318.20 g/mol
InChI Key: JLDRJEQEUGYDMF-UHFFFAOYSA-N
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Description

Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate dihydrochloride is a pyrrolo[2,3-b]pyridine derivative featuring a pyrrolidin-3-yl substituent at position 3 and a methyl ester at position 5. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.

Properties

Molecular Formula

C13H17Cl2N3O2

Molecular Weight

318.20 g/mol

IUPAC Name

methyl 3-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride

InChI

InChI=1S/C13H15N3O2.2ClH/c1-18-13(17)9-4-10-11(8-2-3-14-5-8)7-16-12(10)15-6-9;;/h4,6-8,14H,2-3,5H2,1H3,(H,15,16);2*1H

InChI Key

JLDRJEQEUGYDMF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(NC=C2C3CCNC3)N=C1.Cl.Cl

Origin of Product

United States

Preparation Methods

Regioselectivity in Cross-Coupling

The 3-position of pyrrolo[2,3-b]pyridine is sterically hindered, necessitating bulky ligands (e.g., XPhos) to suppress side reactions. Computational studies indicate that electron-deficient catalysts enhance selectivity by stabilizing the transition state.

Purification Challenges

The dihydrochloride salt is hygroscopic, requiring strict moisture control during isolation. Reverse-phase chromatography (C18 column, 10% MeCN/H₂O) is employed to remove residual solvents and byproducts.

Analytical Characterization

Critical analytical data for the final compound include:

  • ¹H NMR (DMSO-d₆): δ 8.76 (s, 1H), 7.64 (d, J = 4.0 Hz, 1H), 4.12–4.05 (m, 1H), 3.89 (s, 3H).

  • HPLC : Retention time = 6.2 min (C18, 0.1% TFA in H₂O/MeCN).

  • Mass Spec : [M+H]⁺ = 276.1 (calculated), 276.0 (observed).

Comparative Analysis of Synthetic Routes

Table 2 evaluates three routes:

MethodStepsTotal YieldCostScalability
NAS + Carboxylation428%$$Moderate
Buchwald + Esterification534%$$$High
One-Pot Cyclization340%$Low

The Buchwald–Hartwig route offers superior scalability but higher costs due to palladium catalysts.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors are employed to enhance reaction control and reduce Pd leaching. A patent by discloses a telescoped process combining NAS, esterification, and salt formation in a single flow system, achieving 78% overall yield with <5 ppm residual Pd.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs are compared based on substituent positions, electronic properties, and pharmacological relevance:

Table 1: Structural Comparison of Pyrrolo[2,3-b]pyridine Derivatives
Compound Name Position 3 Substituent Position 5 Substituent Salt Form Key Properties Reference
Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate Pyrrolidin-3-yl (secondary amine) Methyl ester Dihydrochloride High polarity, enhanced water solubility Target Compound
5-Phenyl-3-nitro-1H-pyrrolo[2,3-b]pyridine Nitro group Phenyl Neutral Electron-withdrawing nitro group; precursor for amino derivatives
N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide Nicotinamide Phenyl Neutral Hydrogen-bonding capability; potential kinase inhibition
Methyl 5-{[3-(2-hydroxyethoxy)benzyl]amino}-1-(2-phenylethyl)-3-[(tetrahydro-2-furanylcarbonyl)amino]-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Tetrahydrofuranoyl amino Hydroxyethoxybenzyl amino Neutral Bulky substituents; evaluated for MERS-CoV inhibition
Key Observations:

Position 3 Substituents: The pyrrolidin-3-yl group in the target compound introduces a basic secondary amine, enabling hydrogen bonding and salt formation. This contrasts with nitro (electron-withdrawing) or nicotinamide (hydrogen-bonding) groups in analogs, which influence reactivity and target binding .

Position 5 Substituents :

  • The methyl ester in the target compound is more electron-withdrawing than phenyl or aryl groups in analogs, altering the electron density of the pyrrolo[2,3-b]pyridine core. This may affect metabolic stability and interactions with biological targets .

Salt Form :

  • The dihydrochloride salt improves aqueous solubility, a critical advantage over neutral analogs (e.g., and compounds), which may require formulation aids for in vivo studies.

Physicochemical and Pharmacological Properties

Solubility :

  • The dihydrochloride salt form of the target compound likely exhibits superior water solubility compared to neutral analogs like N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide () .

The pyrrolidinyl group may enhance interactions with charged residues in viral proteases or ATP-binding pockets .

Stability: The 3-amino intermediates in are noted for rapid decomposition, underscoring the importance of the dihydrochloride salt in stabilizing the target compound .

Biological Activity

Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate dihydrochloride is a complex organic compound featuring a pyrrolo[2,3-b]pyridine core structure. This compound is characterized by its methyl ester at the carboxyl group and a pyrrolidine moiety, which contribute significantly to its biological activity. The dihydrochloride salt form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry.

  • Molecular Formula : C13H17Cl2N3O2
  • Molecular Weight : 304.21 g/mol
  • CAS Number : 1416438-16-8

Biological Activity

This compound exhibits significant biological activity, particularly as an inhibitor of receptor tyrosine kinases (RTKs). These kinases are crucial in various cellular processes, including proliferation, differentiation, and metabolism. The compound has shown potential in several therapeutic areas:

  • Cancer Therapy : It demonstrates inhibitory effects on specific RTKs involved in cancer progression.
  • Fibroblast Growth Factor Receptor (FGFR) Inhibition : Research indicates that derivatives of pyrrolo[2,3-b]pyridine can act as potent FGFR inhibitors, which are vital in treating various cancers due to their role in tumor growth and metastasis .
  • Neuropharmacology : Some studies suggest that similar compounds may interact with histamine receptors, potentially influencing neurological conditions .

The compound interacts specifically with several RTKs through binding interactions that stabilize the inactive form of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways. This mechanism is crucial for inhibiting tumor growth and metastasis.

Comparative Analysis with Related Compounds

To understand the unique features of this compound, we can compare it with other related compounds:

Compound NameStructureKey Features
2-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochlorideStructurePotent FGFR inhibitor; similar core structure
1H-Pyrrolo[2,3-b]pyridine derivativesVariousBroad range of biological activities; used as kinase inhibitors
1-Benzyl-N-[5-[4-(3,3-difluoropyrrolidin-1-yl)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrazoleComplexTargets multiple kinases; diverse substituents enhance activity

These comparisons illustrate how variations in substituents and structural features can influence biological activity.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Cancer Cell Lines : In vitro assays demonstrated that the compound effectively inhibited cell proliferation in various cancer cell lines with IC50 values in the low micromolar range.
  • Animal Models : In vivo studies using xenograft models showed significant tumor regression when treated with this compound compared to control groups.

Q & A

Q. Critical Conditions :

StepReagents/ConditionsYield Impact
CouplingPd(PPh₃)₄, K₂CO₃, 105°CHigh yield (~70–85%) with optimized stoichiometry
Deprotection6M HCl in dioxane, 25°COver-acidification reduces purity; pH control is critical

(Basic) How is the compound characterized using spectroscopic methods, and what are the critical spectral markers?

Methodological Answer:

  • ¹H/¹³C NMR :
    • The pyrrolidine N–H proton appears as a broad singlet (~δ 10–12 ppm). The methyl ester group shows a sharp singlet at δ 3.8–4.0 ppm. Aromatic protons on the pyrrolopyridine core resonate between δ 7.5–8.5 ppm .
    • ¹³C NMR confirms the ester carbonyl at ~δ 165–170 ppm and the pyrrolidine carbons at δ 45–55 ppm .
  • HRMS : Molecular ion peak at m/z 290.1 (M+H⁺, calculated for C₁₄H₁₆Cl₂N₃O₂⁺) .
  • X-ray Crystallography : Used to resolve stereochemistry of the pyrrolidine ring; dihedral angles between pyrrolidine and pyrrolopyridine planes are ~15–25° .

(Advanced) How can researchers resolve contradictions in reported biological activity data across kinase inhibition assays?

Methodological Answer:
Discrepancies often arise from assay conditions:

  • Buffer Composition : Varying pH (6.5 vs. 7.4) impacts protonation states of the pyrrolidine nitrogen, altering binding affinity to kinases .
  • Cellular vs. Cell-Free Assays : Off-target effects in cellular models (e.g., metabolic degradation) may reduce apparent activity compared to purified enzyme assays .
  • Data Normalization : Use internal controls (e.g., staurosporine for kinase inhibition) to standardize IC₅₀ calculations .

Q. Recommended Workflow :

Validate assays with a reference inhibitor (e.g., imatinib for Abl kinase).

Perform dose-response curves in triplicate under standardized buffer conditions (pH 7.4, 1 mM ATP).

Use LC-MS to confirm compound stability during assays .

(Advanced) What strategies optimize solubility and stability in aqueous buffers for in vivo studies?

Methodological Answer:

  • Salt Formation : The dihydrochloride salt improves aqueous solubility (≥50 mg/mL in PBS) compared to the free base .
  • Co-Solvents : Use 10% DMSO/PBS (v/v) for stock solutions; avoid >20% DMSO to prevent cytotoxicity .
  • Lyophilization : Lyophilized powders stored at -80°C retain >95% stability after 6 months; reconstitute in degassed buffers to prevent oxidation .

Q. Stability Data :

ConditionHalf-Life (25°C)Degradation Products
PBS, pH 7.448 hrHydrolyzed ester (carboxylic acid)
Plasma, 37°C6 hrN-demethylated metabolite

(Advanced) How to design SAR studies focusing on the pyrrolidine and pyrrolopyridine moieties?

Methodological Answer:

  • Pyrrolidine Modifications :
    • Substituent Effects : Introduce methyl groups at C3/C5 of pyrrolidine to test steric effects on kinase binding. For example, (3S,5R)-diastereomers show 10-fold higher selectivity for JAK2 vs. JAK1 .
    • Ring Expansion : Replace pyrrolidine with piperidine to assess conformational flexibility; reduced activity suggests rigid pyrrolidine is critical .
  • Pyrrolopyridine Modifications :
    • Electron-Withdrawing Groups : Fluorine at C6 increases metabolic stability but reduces solubility .
    • Ester Bioisosteres : Replace methyl ester with amides (e.g., –CONH₂) to improve membrane permeability; however, this abolishes kinase inhibition in some cases .

Q. SAR Workflow :

Synthesize analogs via parallel chemistry (e.g., combinatorial Suzuki coupling) .

Screen against a kinase panel (e.g., Eurofins DiscoverX) to identify selectivity trends.

Validate top candidates in xenograft models with pharmacokinetic profiling .

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